molecular formula C7H9NOS B13954858 2-Propyl-4-thiazolecarboxaldehyde CAS No. 933721-20-1

2-Propyl-4-thiazolecarboxaldehyde

Cat. No.: B13954858
CAS No.: 933721-20-1
M. Wt: 155.22 g/mol
InChI Key: OYNMOBCHQRDBPB-UHFFFAOYSA-N
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Description

2-Propyl-4-thiazolecarboxaldehyde is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by a propyl group attached to the second carbon and an aldehyde group attached to the fourth carbon of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-4-thiazolecarboxaldehyde can be achieved through several methods. One common approach involves the reaction of 2-propylthiazole with a formylating agent such as formic acid or formamide under acidic conditions. The reaction typically proceeds via electrophilic substitution, where the formyl group is introduced at the fourth position of the thiazole ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-4-thiazolecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

2-Propyl-4-thiazolecarboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propyl-4-thiazolecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction. The thiazole ring’s presence also contributes to its reactivity and potential biological activity .

Comparison with Similar Compounds

    2-Thiazolecarboxaldehyde: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

    4-Methyl-2-thiazolecarboxaldehyde: Contains a methyl group instead of a propyl group, which can influence its steric and electronic properties.

Uniqueness: 2-Propyl-4-thiazolecarboxaldehyde is unique due to the presence of the propyl group, which can enhance its hydrophobicity and potentially improve its interaction with biological membranes or hydrophobic pockets in proteins.

Properties

CAS No.

933721-20-1

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-propyl-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C7H9NOS/c1-2-3-7-8-6(4-9)5-10-7/h4-5H,2-3H2,1H3

InChI Key

OYNMOBCHQRDBPB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CS1)C=O

Origin of Product

United States

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